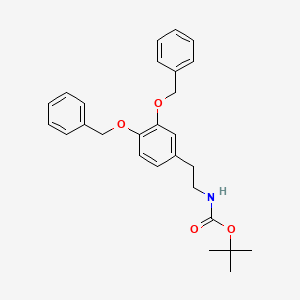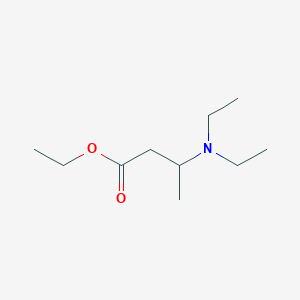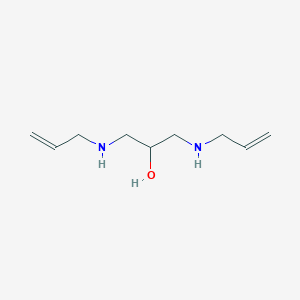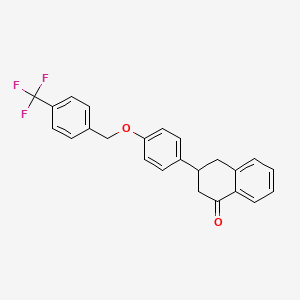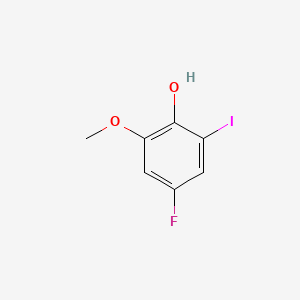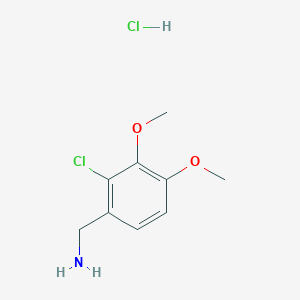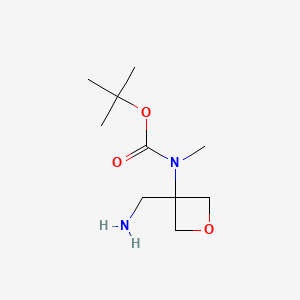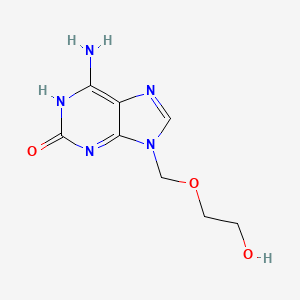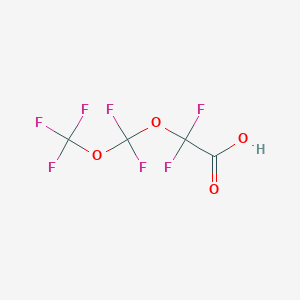
PFO2HxA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-2-hexanoic acid (PFO2HxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic chemicals known for their persistence in the environment and resistance to degradation. These compounds are widely used in various industrial applications due to their unique properties, such as resistance to heat, water, and oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2-hexanoic acid typically involves the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis. The reaction conditions often require the use of strong acids or bases and high temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of perfluoro-2-hexanoic acid involves large-scale chemical processes that ensure high yield and purity. These methods often include advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro-2-hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of perfluoro-2-hexanoic acid can produce perfluoroalkyl carboxylic acids, while reduction can yield perfluoroalkyl alcohols .
Aplicaciones Científicas De Investigación
Perfluoro-2-hexanoic acid has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of perfluoro-2-hexanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt normal cellular functions, leading to potential toxic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with thyroid hormone pathways and other endocrine functions .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide dimer acid (HFPO-DA)
Uniqueness
Perfluoro-2-hexanoic acid is unique due to its shorter carbon chain length compared to other PFAS, which may result in different environmental and biological behaviors. It is considered a replacement for longer-chain PFAS due to its potentially lower bioaccumulation and toxicity .
Propiedades
Número CAS |
39492-88-1 |
|---|---|
Fórmula molecular |
CF3(OCF2)2COOH C4HF7O4 |
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13) |
Clave InChI |
GCSHTDCBGCURHU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
